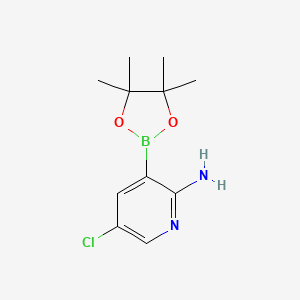
5-(1-bromoethyl)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brominated compounds, like the one you mentioned, are often used in organic synthesis due to their reactivity. The bromine atom can act as a good leaving group in reactions, making these compounds useful in various transformations .
Molecular Structure Analysis
The molecular structure of brominated compounds is influenced by the presence of the bromine atom. Bromine is a heavy atom that can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
Brominated compounds are often used in substitution reactions where the bromine atom acts as a leaving group. They can also participate in elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Brominated compounds tend to have higher boiling points and densities compared to their non-brominated counterparts due to the larger size and polarizability of the bromine atom .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-bromoethyl)-2,3-dihydro-1H-indene involves the alkylation of 2,3-dihydro-1H-indene with 1-bromoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "2,3-dihydro-1H-indene", "1-bromoethane", "potassium tert-butoxide", "anhydrous dimethyl sulfoxide (DMSO)" ], "Reaction": [ "To a stirred solution of 2,3-dihydro-1H-indene (1.0 g, 7.5 mmol) in anhydrous DMSO (10 mL) at room temperature, add potassium tert-butoxide (1.5 g, 13.5 mmol) and stir for 30 minutes.", "Add 1-bromoethane (1.2 g, 9.0 mmol) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 5-(1-bromoethyl)-2,3-dihydro-1H-indene as a colorless oil (yield: 70-80%)." ] } | |
Numéro CAS |
75078-93-2 |
Nom du produit |
5-(1-bromoethyl)-2,3-dihydro-1H-indene |
Formule moléculaire |
C11H13Br |
Poids moléculaire |
225.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



